Product packaging for 1-bromo-5-chloroimidazo[1,5-c]pyrimidine(Cat. No.:CAS No. 1780378-49-5)

1-bromo-5-chloroimidazo[1,5-c]pyrimidine

Cat. No.: B6233940
CAS No.: 1780378-49-5
M. Wt: 232.5
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Description

1-Bromo-5-chloroimidazo[1,5-c]pyrimidine is a high-value, multi-halogenated fused heterocyclic compound that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. This scaffold is of significant interest in the development of targeted therapeutic agents, particularly as a protein kinase inhibitor (PKI) for anticancer research . The planar, bicyclic imidazopyrimidine core mimics purine bases, allowing it to interact effectively with the ATP-binding sites of various kinase enzymes, which are key regulators in cellular signaling pathways and frequently disrupted in cancers . The presence of both bromo and chloro substituents at the 1 and 5 positions, respectively, provides distinct reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions . This enables researchers to efficiently create diverse chemical libraries around this privileged scaffold for structure-activity relationship (SAR) studies. Fused imidazopyrimidine derivatives have been investigated as potent inhibitors for a range of biological targets, including the Polycomb Repressive Complex 2 (PRC2) , and have demonstrated various pharmacological activities . Key Research Applications: • Medicinal Chemistry: Serves as a key building block for the synthesis of novel small-molecule inhibitors for anticancer research . • Drug Discovery: Used to develop potential treatments for conditions where kinase modulation is therapeutic, such as in oncology . • Chemical Biology: A useful probe for studying enzyme mechanisms and signal transduction pathways. Quality & Handling: This product is supplied as a solid and is intended for research purposes only. It is not approved for use in humans or animals. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClN3 B6233940 1-bromo-5-chloroimidazo[1,5-c]pyrimidine CAS No. 1780378-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-chloroimidazo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-1-2-9-6(8)11(4)3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSSBJFCLCNACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=C(N=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780378-49-5
Record name 1-bromo-5-chloroimidazo[1,5-c]pyrimidine
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Synthetic Methodologies for 1 Bromo 5 Chloroimidazo 1,5 C Pyrimidine and Analogous Imidazo 1,5 C Pyrimidine Derivatives

Established Synthetic Routes for the Imidazo[1,5-c]pyrimidine (B12980393) Core Structure

The construction of the fused imidazo[1,5-c]pyrimidine ring system is approached through several strategic methodologies, including cyclization, one-pot reactions, and the use of pre-functionalized precursors.

Cyclization Strategies for Annulation to Form the Fused Ring System

The formation of the imidazo[1,5-c]pyrimidine core often relies on cyclodehydration reactions. A key precursor for this approach is 6-aminomethyluracil, which can be acylated and subsequently cyclized. lookchem.com The cyclization of amides derived from 4-aminomethylpyrimidines is an attractive route to this ring system. lookchem.com Similar cyclodehydration strategies have long been employed in the synthesis of the analogous imidazo[1,5-a]pyridines from 2-aminomethylpyridine derivatives. lookchem.com These reactions typically involve the removal of a water molecule to facilitate the formation of the fused imidazole (B134444) ring.

Another versatile method involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium, which can also be applied to the synthesis of related fused heterocyclic systems. beilstein-journals.org Additionally, intramolecular cyclizations are a common strategy in the synthesis of related imidazo[1,2-a]pyrimidines, highlighting a general approach to forming such fused systems. rsc.org

One-Pot Reaction Sequences for Imidazo[1,5-c]pyrimidine Synthesis

One-pot syntheses offer an efficient and atom-economical approach to the imidazo[1,5-c]pyrimidine scaffold and its analogues. For the related imidazo[1,5-a]pyridines, an efficient one-pot method has been developed involving the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine. mdpi.com This approach simultaneously constructs C-N and C-S bonds under mild conditions. mdpi.com

Furthermore, multicomponent reactions (MCRs) are a powerful tool in the synthesis of fused imidazole systems. The Groebke-Blackburn-Bienaymé reaction (GBBR), a one-pot three-component reaction of an aldehyde, an isocyanide, and an amidine, is utilized for the synthesis of therapeutically relevant fused imidazoles. researchgate.net While not directly applied to imidazo[1,5-c]pyrimidines in the provided context, the principle of MCRs represents a significant strategy for the efficient assembly of such heterocyclic cores. For instance, three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds are a well-established method for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov

Strategies Utilizing Pyrimidine (B1678525) Precursors with Halogen Substituents

The synthesis of halogenated imidazo[1,5-c]pyrimidines can be effectively achieved by starting with pre-halogenated pyrimidine derivatives. A multi-step synthesis starting from 5-bromo-2,4-dichloropyrimidine (B17362) has been reported for the preparation of novel 5-bromo-pyrimidine analogs. nih.gov This approach allows for the strategic introduction of bromine at a specific position on the pyrimidine ring, which is then carried through subsequent reaction steps. nih.govijpcbs.com

For example, the reaction of 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine (B1450466) dihydrochloride (B599025) with various substituted acids or sulfonyl chlorides provides a route to a diverse range of 5-bromo-pyrimidine derivatives. ijpcbs.com Similarly, tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate serves as a key intermediate that can be further functionalized. ijpcbs.com The use of such halogenated pyrimidine precursors is a common strategy in the synthesis of various pyrimidine-based compounds. nih.gov

Targeted Synthesis of 1-bromo-5-chloroimidazo[1,5-c]pyrimidine

The specific synthesis of this compound requires precise control over the introduction of both bromine and chlorine atoms onto the imidazo[1,5-c]pyrimidine core.

Regioselective Introduction of Bromine and Chlorine Atoms

The regioselective halogenation of the imidazo[1,5-c]pyrimidine system is crucial for the synthesis of the target compound. While direct halogenation of the parent imidazo[1,5-c]pyrimidine is not explicitly detailed in the provided search results, analogous systems provide insight into potential methodologies. For instance, a facile transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines at the 3-position has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.govrsc.orgscispace.com This method offers an efficient route to C-Cl or C-Br bond formation. nih.govrsc.org

In the synthesis of related pyrazolo[1,5-a]pyrimidines, regioselective C3 halogenation is achieved using potassium halide salts and a hypervalent iodine(iii) reagent in water at room temperature. nih.gov This environmentally friendly protocol allows for the clean and efficient introduction of halogens. nih.gov

For the targeted synthesis of this compound, a potential route involves the cyclodehydration of an appropriately substituted 6-acylaminomethyl-5-bromouracil with phosphorus oxychloride. This can lead to a mixture of di- and monochloroimidazo[1,5-c]pyrimidines. lookchem.com Specifically, the reaction of 6-acylaminomethyluracils with phosphorus oxychloride can yield a separable mixture of a 3-substituted 5,7-dichloroimidazo[1,5-c]pyrimidine and a 3-substituted 7-chloroimidazo[1,5-c]pyrimidin-5(6H)-one. lookchem.com The resulting 5,7-dichloro compounds can then be selectively derivatized. lookchem.com

Bromination at the C-5 position of the pyrimidine ring can also be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in polar aprotic solvents. nih.gov

A plausible synthetic sequence for this compound could involve:

Bromination of a suitable pyrimidine precursor at the 5-position.

Introduction of an aminomethyl group at the 6-position.

Acylation of the aminomethyl group.

Cyclodehydration and chlorination using a reagent like phosphorus oxychloride to form the 1-bromo-5,7-dichloroimidazo[1,5-c]pyrimidine intermediate.

Selective removal or substitution of the chloro group at the 7-position to yield the final product.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst.

In the halogenation of related imidazo[1,2-a]pyridines, a study of various solvents and temperatures revealed that performing the reaction in DMF at 60 °C provided the highest yield. scispace.comresearchgate.net

SolventTemperature (°C)Yield (%)
Toluene6064
Dioxane6069
NMP6045
CH3CN6037
DMSO6063
DMF6087
DMF4074
DMF8085
Table 1: Optimization of Chlorination Conditions for Imidazo[1,2-a]pyridine (B132010). scispace.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of related heterocyclic compounds. nih.govbenthamdirect.comnih.gov For instance, the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been shown to significantly reduce reaction times compared to conventional heating methods. nih.gov The optimization of catalyst loading in such reactions is also crucial, with studies showing that a specific amount of catalyst can maximize the yield. nih.gov

Catalyst (% w/w)Yield (%)Reaction Time (s)
1026150
2045120
306590
406390
5034120
Table 2: Influence of Catalyst Load on Microwave-Assisted Imidazo[1,2-a]pyrimidine Synthesis. nih.gov

For the cyclodehydration step in the synthesis of imidazo[1,5-c]pyrimidines, the choice of the acyl substituent on the starting uracil (B121893) can influence the relative product distribution between the dichloro and monochloro-oxo derivatives. lookchem.com Careful selection of this group and control of the reaction conditions would be necessary to favor the formation of the desired 5,7-dichloro intermediate. Subsequent selective reactions at the 5-position while leaving the 7-chloro substituent intact would also require careful optimization of nucleophiles and reaction conditions. lookchem.com

Evaluation of Catalytic Systems in the Synthesis of this compound

Direct studies evaluating various catalytic systems for the synthesis of the specific compound this compound are not prominently documented in available scientific literature. However, a foundational one-pot method for the synthesis of the related 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine scaffold has been developed, which notably proceeds without a catalyst, instead utilizing a stoichiometric amount of a strong base. semanticscholar.org

This convenient method involves the reaction of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) with various benzyl (B1604629) isocyanides. semanticscholar.org The reaction is initiated by treating the benzyl isocyanide with sodium hydride (NaH) in dimethylformamide (DMF) at 0 °C to generate a corresponding benzyl anion. This anion then reacts with DCSMP in the same pot to yield the final 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine products in moderate yields. semanticscholar.org

This established procedure highlights a base-mediated, non-catalytic approach to constructing the imidazo[1,5-c]pyrimidine core. The yields for various substituted benzyl isocyanides are detailed in the table below.

Substituent on Benzyl IsocyanideProductYield (%)Reference
Phenyl7-Chloro-5-(methylsulfanyl)-1-phenylimidazo[1,5-c]pyrimidine54 semanticscholar.org
4-Chlorophenyl7-Chloro-1-(4-chlorophenyl)-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine58 semanticscholar.org
2-Chlorophenyl7-Chloro-1-(2-chlorophenyl)-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine45 semanticscholar.org
3-Chlorophenyl7-Chloro-1-(3-chlorophenyl)-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine52 semanticscholar.org

While this specific methodology relies on a stoichiometric base, the broader field of imidazopyrimidine synthesis frequently employs catalytic systems, including palladium for cross-coupling reactions and various Lewis acids, suggesting that catalytic routes for the imidazo[1,5-c]pyrimidine scaffold could be a subject for future research.

Emerging Synthetic Approaches for Imidazo[1,5-c]pyrimidine Derivatives

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. For imidazo[1,5-c]pyrimidine and related heterocyclic systems, emerging approaches include multicomponent reactions (MCRs) and the application of green chemistry principles to streamline synthesis and reduce environmental impact.

Multicomponent reactions, which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. ijcrt.org While a specific MCR for this compound has not been described, the strategy is widely used for other imidazopyrimidine isomers. For instance, a metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids using a catalytic amount of molecular iodine has been reported for the synthesis of pyrimidine-linked imidazopyridines. nih.govacs.org

The one-pot synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines, although a two-component reaction, shares the operational simplicity of MCRs by avoiding the isolation of intermediates. semanticscholar.org The development of a true MCR for the imidazo[1,5-c]pyrimidine core could offer significant advantages, potentially allowing for the rapid generation of a diverse library of derivatives by varying the multiple input components. General MCR strategies often rely on catalysts to proceed efficiently, as shown in the table below for related heterocyclic scaffolds.

ScaffoldComponentsCatalyst/ConditionsReference
Pyrimidine-linked ImidazopyridinesAryl methyl ketones, 2-aminopyridines, barbituric acidsIodine (10 mol%), DMSO, 110 °C nih.govacs.org
Imidazo[1,2-a]pyridines2-Aminopyridines, aldehydes, isonitriles (GBB Reaction)Yb(OTf)₃, DCM/MeOH, Microwave nih.gov
PyrimidinesAmidines, up to three different alcoholsPN₅P-Iridium pincer complex acs.org
Pyrazolo-pyrido-pyrimidine-dionesAldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, ammonium (B1175870) acetateAgOTf ijcrt.org

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of imidazopyrimidine derivatives, several green approaches have been successfully applied. These include the use of solvent-free reaction conditions, microwave irradiation to reduce reaction times, and the use of environmentally benign and recyclable catalysts. nih.govelsevierpure.com

For example, a convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using basic alumina (B75360) (Al₂O₃) as a catalyst under solvent-free conditions and microwave irradiation. nih.gov Another approach involves electrochemical synthesis, which avoids the need for external chemical oxidants. rsc.org The application of these principles to the synthesis of this compound could lead to more sustainable and efficient production methods, improving upon existing protocols that may use hazardous solvents like DMF. semanticscholar.org

ScaffoldGreen ApproachCatalyst/ConditionsKey AdvantageReference
Imidazo[1,2-a]pyrimidinesSolvent-free synthesisAl₂O₃, Microwave irradiationReduced waste, energy efficiency nih.gov
Imidazo[1,2-a]pyridinesElectrochemical synthesisCatalytic hydriodic acid, ethanol (B145695) solventAvoids external oxidants, high atom economy rsc.org
Benzo nih.govnih.govimidazo[1,2-a]pyrimidinesSolvent-free, reusable catalystPoly acrylic acid-supported layered double hydroxides (PAA-g-LDHs)High efficiency, catalyst recyclability elsevierpure.com
Imidazo[1,2-a]pyrimidinesGreen solvent, nanocatalystSupported gold nanoparticlesMild conditions, high yields mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 5 Chloroimidazo 1,5 C Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-bromo-5-chloroimidazo[1,5-c]pyrimidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the fused ring system (H-3, H-7, and H-8).

Chemical Shifts (δ): The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the heterocyclic rings. Protons on the imidazole (B134444) moiety are typically found at a lower field compared to those on the pyrimidine (B1678525) ring. Based on data from similar imidazo[1,5-c]pyrimidine (B12980393) systems, the proton at the C-3 position is expected to be the most deshielded due to its position within the electron-deficient imidazole ring. The protons at C-7 and C-8 on the pyrimidine ring would appear at a relatively higher field.

Coupling Patterns (J): The protons on the pyrimidine ring, H-7 and H-8, are expected to show ortho-coupling, appearing as doublets. The H-3 proton, being isolated, should appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 8.0 - 8.5 s (singlet) N/A
H-7 7.5 - 7.9 d (doublet) 6.0 - 7.0 (³JHH)

Carbon (¹³C) NMR Spectroscopic Analysis of the Molecular Skeleton

The ¹³C NMR spectrum will provide critical information about the six carbon atoms in the heterocyclic framework. The spectrum is expected to show six distinct signals, as the molecule is asymmetric.

Chemical Shifts (δ): The chemical shifts of the carbon atoms are determined by their hybridization and the electronic effects of the nitrogen atoms and halogen substituents. The carbons directly bonded to nitrogen (C-3, C-5, C-8a) will be significantly deshielded. The C-1 and C-5 carbons, bearing the bromo and chloro substituents respectively, will also have their chemical shifts influenced by the halogen atoms. The signal for C-1 will be at a higher field compared to what might be expected, due to the "heavy atom effect" of bromine.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 115 - 125
C-3 135 - 145
C-5 150 - 160
C-7 120 - 130
C-8 110 - 120

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra by establishing connectivity between atoms. nih.govacs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between adjacent protons. A cross-peak is expected between the signals for H-7 and H-8, confirming their ortho relationship on the pyrimidine ring. acs.org No other correlations are expected, confirming the isolated nature of H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. acs.org It would definitively link the proton signals (H-3, H-7, H-8) to their corresponding carbon signals (C-3, C-7, C-8), confirming the assignments in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds and is crucial for piecing together the molecular structure. acs.org Key expected correlations would include:

H-3 correlating to C-1 and C-8a.

H-7 correlating to C-5 and C-8a.

H-8 correlating to C-5. These long-range correlations would unambiguously confirm the fusion of the imidazole and pyrimidine rings and the positions of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a vital technique for determining the precise mass and, consequently, the elemental composition of a molecule.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that would likely be used to generate the protonated molecule, [M+H]⁺, of this compound. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the confirmation of the molecular formula, C₆H₃BrClN₃.

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion:

M: [C₆H₃⁷⁹Br³⁵ClN₃]⁺

M+2: A combination of [C₆H₃⁸¹Br³⁵ClN₃]⁺ and [C₆H₃⁷⁹Br³⁷ClN₃]⁺

M+4: [C₆H₃⁸¹Br³⁷ClN₃]⁺

The relative intensities of these peaks provide a characteristic signature confirming the presence of one bromine and one chlorine atom.

Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or another ion of interest) and its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For fused N-heterocycles, fragmentation often involves the cleavage of the constituent rings. sigmaaldrich.com

Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of Br• or Cl•: Initial loss of a halogen radical is a common fragmentation pathway.

Ring Cleavage: Fragmentation of the pyrimidine ring is a likely pathway. sigmaaldrich.com This could involve the loss of molecules such as HCN.

Loss of Halogenated Moieties: Fragments corresponding to the loss of brominated or chlorinated species would also be expected.

The precise fragmentation pattern would provide further confirmation of the molecular structure by correlating the observed fragment masses with the proposed atomic arrangement.

Spectroscopic and Crystallographic Data for this compound Not Available in Public Scientific Literature

Despite a comprehensive search of scientific databases and literature, specific experimental data on the advanced spectroscopic and crystallographic characterization of the chemical compound this compound is not publicly available.

Efforts to locate detailed research findings for the vibrational spectroscopy (Infrared and Raman) and X-ray crystallography of this specific molecule have been unsuccessful. The required data to populate an in-depth scientific article as per the requested outline does not appear to exist in published research.

Searches were conducted for journal articles detailing the synthesis and structural elucidation of this compound. However, these searches did not yield any papers containing the specific experimental characterization data necessary to fulfill the request. The scientific literature that is available focuses on related but structurally distinct compounds.

Information was found for isomers and analogues, including:

8-bromo-5-chloroimidazo[1,2-c]pyrimidine: An isomeric compound with a different arrangement of atoms in the fused ring system.

Pyrazolo[1,5-a]pyrimidine (B1248293) and 1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds share a bicyclic core but have a different arrangement of nitrogen atoms within the rings.

Other substituted imidazo[1,5-c]pyrimidines: Research is available for derivatives of the core imidazo[1,5-c]pyrimidine structure but with different substituents than the bromo and chloro groups at the 1 and 5 positions.

Without access to peer-reviewed scientific studies that have synthesized and characterized this compound, it is impossible to provide the requested detailed analysis and data tables for its spectroscopic and crystallographic properties. Generating such an article would require the fabrication of scientific data, which is not feasible.

Should information on the characterization of closely related and documented compounds be of interest, this can be provided as an alternative.

Reactivity and Derivatization Chemistry of 1 Bromo 5 Chloroimidazo 1,5 C Pyrimidine

Reactivity of Halogen Substituents (Bromine and Chlorine) on the Imidazo[1,5-c]pyrimidine (B12980393) Scaffold

Nucleophilic Aromatic Substitution (SNAr) Reactions

The imidazo[1,5-c]pyrimidine ring system is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com A nucleophile first attacks the electron-poor carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the subsequent step, the leaving group (halide ion) is eliminated, restoring the aromatic system. libretexts.org

The presence of electron-withdrawing groups on the aromatic ring accelerates SNAr reactions by stabilizing the anionic intermediate. masterorganicchemistry.com In 1-bromo-5-chloroimidazo[1,5-c]pyrimidine, both the nitrogen atoms in the heterocyclic core and the halogen substituents contribute to the electrophilic nature of the carbon atoms, making the scaffold susceptible to nucleophilic attack.

Given the higher reactivity of bromine compared to chlorine in similar systems, SNAr reactions are expected to occur preferentially at the C1 position. rsc.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide, leading to a diverse range of 1-substituted-5-chloroimidazo[1,5-c]pyrimidine derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on the imidazo[1,5-c]pyrimidine core are excellent handles for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective couplings. illinois.edu

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. illinois.edulibretexts.org For this compound, Suzuki-Miyaura coupling is expected to proceed selectively at the more reactive C-Br bond. illinois.edu This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C1 position while retaining the chlorine at C5 for subsequent transformations. rsc.orgnih.gov Studies on related 3-bromo-pyrazolo[1,5-a]pyrimidines demonstrate that a wide variety of aryl and heteroaryl boronic acids can be successfully coupled under palladium catalysis, sometimes requiring specific ligands like XPhos to prevent side reactions like debromination. rsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts and requires a base. wikipedia.orglibretexts.org The alkynylation of this compound would likely occur at the C1-bromo position first. This reaction is valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org The use of Sonogashira coupling has been documented for various pyrimidine-containing structures, highlighting its utility in functionalizing such scaffolds. wikipedia.orgresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This transformation provides a direct method for the vinylation of the imidazo[1,5-c]pyrimidine core, again with expected selectivity for the C1 position. The reaction typically requires a palladium catalyst and a base and is noted for its excellent trans selectivity in product formation. organic-chemistry.org

Electrophilic Aromatic Substitution on the Imidazo[1,5-c]pyrimidine Core

Electrophilic aromatic substitution on π-deficient nitrogen-containing heterocycles like pyrimidine (B1678525) is generally difficult. researchgate.netyoutube.com The ring nitrogens are basic and tend to coordinate with electrophiles or Lewis acids, further deactivating the ring system towards substitution. However, in fused systems like imidazo[1,5-c]pyrimidine, the five-membered imidazole (B134444) ring is more electron-rich compared to the six-membered pyrimidine ring and is therefore the more likely site for electrophilic attack.

Based on analogies with related heterocycles such as imidazo[1,2-a]pyrazine (B1224502), electrophilic substitution (e.g., bromination) would be predicted to occur at the C3 position of the imidazole ring. stackexchange.com The stability of the resulting cationic intermediate (Wheland intermediate) often dictates the regioselectivity of the reaction. stackexchange.com Nevertheless, the presence of two deactivating halogen substituents on the scaffold would likely make electrophilic substitution reactions challenging, requiring forcing conditions.

Functionalization at Nitrogen Centers: Alkylation and Acylation Reactions

The imidazo[1,5-c]pyrimidine scaffold possesses nitrogen atoms that can potentially undergo alkylation or acylation reactions. The nitrogen atoms in the imidazole ring, particularly N6, could be susceptible to reaction with electrophiles like alkyl halides or acyl chlorides. The reactivity would be influenced by steric and electronic factors. Functionalization at these nitrogen centers can be used to modify the electronic properties of the ring system and introduce new functional groups. researchgate.netmdpi.com

Ring-Opening and Rearrangement Pathways for Imidazo[1,5-c]pyrimidine Derivatives

The fused heterocyclic system of imidazo[1,5-c]pyrimidine derivatives may undergo ring-opening or rearrangement reactions under specific conditions. For instance, strategies involving the transformation of pyrimidines into their N-arylpyrimidinium salts can enable cleavage into building blocks that can be used for various heterocycle-forming reactions. nih.gov This "deconstruction-reconstruction" approach allows for significant diversification of the original core. nih.gov Additionally, photochemical conditions have been shown to induce ring-opening in related fused systems like imidazo[1,5-a]quinolines, leading to the formation of different cyclic structures. rsc.org Such pathways could potentially be explored for this compound derivatives to generate novel molecular architectures.

Transformations of Peripheral Functional Groups

Once new functional groups have been introduced onto the imidazo[1,5-c]pyrimidine scaffold via the reactions described in section 4.1, they can be further transformed to create a wider array of derivatives. For example, an alkyne group introduced via Sonogashira coupling could undergo hydration to form a ketone or participate in cycloaddition reactions. A cyano group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. nih.gov An ester group, introduced via a coupled side chain, could be hydrolyzed to a carboxylic acid and then converted to an amide. nih.gov These subsequent modifications of peripheral groups are a key strategy for building molecular complexity and exploring structure-activity relationships in medicinal chemistry programs.

Computational and Theoretical Investigations of 1 Bromo 5 Chloroimidazo 1,5 C Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-bromo-5-chloroimidazo[1,5-c]pyrimidine at the atomic and molecular level. These computational methods provide insights into the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For compounds analogous to this compound, such as other imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations are frequently employed to determine their molecular orbital energies, electron density distribution, and reactivity indices. nih.gov These calculations are often performed using the B3LYP functional combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a significant indicator of molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. For related imidazo[1,2-a]pyrimidine Schiff base derivatives, these DFT calculations have been instrumental in correlating molecular structure with observed activities. nih.gov

Illustrative Data Table of DFT-Calculated Properties for a Related Imidazo[1,2-a]pyrimidine Derivative:

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.3 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.2 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactive nature. The molecular electrostatic potential (MEP) map is another valuable output from DFT studies, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also utilized to predict spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) vibrational frequencies for related imidazo[1,2-a]pyrimidine derivatives have shown good agreement with experimental data. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. researchgate.net

For a molecule like this compound, theoretical predictions of its spectroscopic data would be invaluable for its unambiguous identification. For instance, in a study of a similar imidazo[1,2-a]pyrimidine-Schiff base derivative, the calculated ¹H and ¹³C NMR chemical shifts corresponded well with the experimental spectra. nih.gov

Illustrative Table of Predicted vs. Experimental Spectroscopic Data for a Related Imidazo[1,2-a]pyrimidine:

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H18.918.63
H28.548.54
C1153.52150.18
C2136.01131.09

Note: This table is illustrative and based on data for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. plos.org For a molecule such as this compound, MD simulations can provide insights into its conformational flexibility and stability in different environments, such as in solution or within a biological system. These simulations track the atomic movements by solving Newton's equations of motion, offering a view of the molecule's dynamic nature that is not captured by static quantum chemical calculations. plos.org

In studies of related heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes, providing information on the persistence of interactions and conformational changes of both the ligand and the target protein over the simulation period. nih.gov This is crucial for understanding the mechanism of action for potential drug candidates.

Molecular Docking Studies for In Silico Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.

Prediction of Binding Modes and Affinities with Relevant Biological Macromolecules

For derivatives of imidazopyrimidine and pyrazolopyrimidine, molecular docking studies have been performed to predict how they interact with various biological macromolecules, such as enzymes and receptors. nih.govnih.gov These studies can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The docking score, typically given in kcal/mol, provides an estimate of the binding affinity. nih.gov For example, novel imidazo[1,2-a]pyrimidine derivatives have been docked against proteins involved in SARS-CoV-2 cell entry, showing promising binding affinities. nih.gov

Illustrative Data Table of Docking Results for a Pyrimidine (B1678525) Derivative with a Target Protein:

CompoundDocking Score (kcal/mol)Key Interacting Residues
Ax1-7.8LEU83, LYS33, GLN132
Ax9-8.5ILE10, VAL18, ALA146
Ax10-8.2PHE80, CYS81, ASP86

Note: This table is illustrative and based on docking results of pyrimidine analogues with CDK8 protein. scispace.com

Virtual Screening for Potential Biological Activities and Lead Identification

Molecular docking can be used in a high-throughput virtual screening context to test large libraries of compounds against a specific biological target. This approach helps in identifying potential "hit" compounds for further experimental investigation. Pyrimidine-based compounds have been the subject of such screenings for various activities, including anticancer and antimicrobial effects. scispace.commdpi.com The structural framework of this compound makes it a candidate for inclusion in virtual screening campaigns to explore its potential biological activities. The insights gained from these in silico studies can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Computational Mechanistic Studies of this compound Reactions

A thorough review of scientific literature and chemical databases reveals a notable absence of specific computational mechanistic studies focused on the reactions of this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting transition states, and understanding the electronic properties of molecules, it appears that these investigations have not yet been applied to this particular halogenated imidazo[1,5-c]pyrimidine (B12980393) derivative.

Research in the broader field of imidazopyrimidines has utilized computational studies to explore the reactivity and potential applications of analogous compounds. For instance, DFT calculations have been employed to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of various imidazo[1,2-a]pyrimidine derivatives to predict their reactivity and biological activity. nih.gov Such studies provide valuable insights into the behavior of the parent heterocyclic system.

However, the specific influence of the bromine atom at the 1-position and the chlorine atom at the 5-position of the imidazo[1,5-c]pyrimidine core on its reaction mechanisms has not been the subject of dedicated computational analysis. Mechanistic studies on related but structurally distinct isomers, such as 8-bromo-5-chloroimidazo[1,2-c]pyrimidine, have been mentioned in the context of their biological targets, but detailed computational explorations of their reaction pathways are not extensively documented in available research.

Consequently, there are no detailed research findings or corresponding data tables to present for the computational mechanistic studies of reactions involving this compound. This highlights a specific gap in the current body of scientific knowledge and suggests an area ripe for future investigation. Such studies would be invaluable for predicting the compound's reactivity, designing novel synthetic routes, and understanding its potential interactions in biological systems.

Biological Activity and Structure Activity Relationship Sar Studies of Imidazo 1,5 C Pyrimidine Derivatives in Vitro and in Silico Only

Antimicrobial Activity: In Vitro Evaluation.derpharmachemica.comsemanticscholar.orgbeilstein-journals.orgjst.go.jp

The imidazo[1,5-c]pyrimidine (B12980393) scaffold is a promising framework in the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens, demonstrating significant potential in addressing infectious diseases.

Chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine (B1208166) have demonstrated notable antibacterial activity. In a comparative study, these derivatives generally showed better efficacy than their imidazo[1,2-a]pyridine (B132010) counterparts against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. For instance, imidazo[1,2-a]pyrimidine chalcones (4a, 4b, 4c, 4e, and 4f) exhibited excellent to good activity against the tested bacterial strains.

A series of 75 imidazo[1,2-α]pyrimidine derivatives were synthesized and tested for their in vitro antibacterial activity against various Gram-positive, Gram-negative bacteria, and Mycobacterium species, with some derivatives showing potent antimicrobial effects. jst.go.jp Another study on new 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives showed significant antibacterial activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacteria, with inhibition zones ranging from 9 to 45 mm. acs.org Specifically, compounds 9d, 9n, 9o, and 9p in this series displayed inhibition zones comparable to or larger than the reference drug, ciprofloxacin. acs.org The most effective compound, 9o (with OMe and Me substitutions), surpassed ciprofloxacin's activity against all tested strains. acs.org

Generally, Gram-positive bacteria are more susceptible to these compounds than Gram-negative bacteria, which may be attributed to the structural differences in their cell walls. nih.gov The presence of bromo, methoxy, chloro, and fluoro groups in the para position has been associated with excellent antimicrobial potency. semanticscholar.orgnih.gov

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Chalcone Derivatives

Compound Bacterial Strain Activity Level
4a E. coli, P. aeruginosa, S. aureus, S. pyogenes Excellent to Good
4b E. coli, P. aeruginosa, S. aureus, S. pyogenes Excellent to Good
4c E. coli, P. aeruginosa, S. aureus, S. pyogenes Excellent to Good
4e E. coli, P. aeruginosa, S. aureus, S. pyogenes Excellent to Good

Data based on a comparative study of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcone derivatives.

The antifungal potential of imidazo[1,5-c]pyrimidine derivatives has also been investigated. Chalcone derivatives have shown promise in this area. ekb.eg For example, certain novel chalcone compounds demonstrated activity against Aspergillus flavus and Candida albicans. ekb.eg Specifically, compound 5b showed significant antifungal activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition) when compared to clotrimazole. ekb.eg

Imidazo[1,2-a]pyrimidine derivatives have been identified as a promising class of antifungal agents. beilstein-journals.org Molecular docking studies suggest that these compounds may exert their antifungal effect by inhibiting the CYP51 enzyme in Candida albicans. nih.gov The substituent at the C-5 position of the tetrahydroimidazo[1,2-a]pyrimidine core appears to be favorable for inhibitory activity. beilstein-journals.org

The antimicrobial mechanism of imidazo[1,5-c]pyrimidine derivatives is believed to involve the disruption of essential cellular processes in microorganisms. For instance, thieno[3,2-e]imidazo[1,2-c]pyrimidine is thought to disrupt bacterial membranes due to the electron-rich nature of its thiophene (B33073) component, leading to activity against E. coli and S. aureus with a Minimum Inhibitory Concentration (MIC) of 8–16 μg/mL. Additionally, some derivatives are proposed to act as competitive inhibitors of DNA gyrase, which is a key enzyme in bacterial DNA replication.

Anticancer Activity: In Vitro Evaluation.ekb.egnih.gov

The imidazo[1,5-c]pyrimidine scaffold is a key structural element in many compounds with demonstrated anticancer properties. beilstein-journals.org These derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing potential as therapeutic agents. ekb.egnih.gov

Several studies have highlighted the cytotoxic potential of pyrimidine (B1678525) derivatives against the HCT116 human colon cancer cell line. researchgate.netekb.egeurjchem.com For instance, a series of pyrimidine-anchored derivatives showed effective in vitro anticancer activity against HCT116 cells, with some compounds exhibiting IC50 values of 28.97±0.11, 66.25±0.14, and 76.04±0.09 μM. researchgate.net Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated significant antitumor efficacy against HCT116 and PC-3 cells. ekb.eg

In one study, a novel pyrazolo[1,5-a]pyrimidine derivative, compound 14a, displayed exceptionally high activity against the HCT116 cell line, with an IC50 value of 0.0020 μM. eurjchem.com Furthermore, pyrimido[1,2-b]pyridazin-2-one derivative bearing a chlorine substituent (compound 1) showed the highest cytotoxic activity against HCT-116 cancer cells with an IC50 value of 49.35 ± 2.685 µM. sid.ir

Table 2: Cytotoxic Activity of Pyrimidine Derivatives against HCT116 Cell Line

Compound Series Specific Compound IC50 (µM)
Pyrimidine-anchored derivatives - 28.97±0.11
Pyrimidine-anchored derivatives - 66.25±0.14
Pyrimidine-anchored derivatives - 76.04±0.09
Pyrazolo[1,5-a]pyrimidine 14a 0.0020

Data compiled from multiple studies on the in vitro anticancer activity of pyrimidine derivatives. researchgate.neteurjchem.comsid.ir

Imidazo-benzamide derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells. One such derivative, TBUEIB, was found to arrest the cell cycle in the G1 phase in A549 human lung adenocarcinoma cells. nih.gov This G1 phase arrest is indicative of the downregulation of cyclins D and E, and their corresponding cyclin-dependent kinases (CDKs), as well as the reactivation of cell cycle checkpoint genes like p53, which can lead to apoptosis. nih.gov

Furthermore, imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) by increasing reactive oxygen species (ROS) production through NADPH oxidase activation. nih.gov This leads to an impairment of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov Similarly, other imidazo[1,2-α] pyridine (B92270) derivatives, IMPA-2 and IMPA-12, were found to induce apoptosis-like cell death and cause cell cycle arrest at the G0/G1 phase in L. donovani promastigotes. tezu.ernet.in A pyrimido[1,2-b]pyridazin-2-one derivative was also observed to arrest the cell cycle at the G0/G1 phase and increase the expression of pro-apoptotic proteins p53 and Bax while reducing the pro-survival protein Bcl-2. sid.ir

Targeting Specific Protein Kinases and Enzymes Involved in Cancer Pathways In Vitro

Derivatives of the related imidazo[1,2-c]pyrimidine (B1242154) scaffold have demonstrated potent inhibitory activity against several protein kinases implicated in cancer pathways. For instance, certain imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Modifications at various positions of the imidazo[1,2-c]pyrimidine ring system have been explored to optimize this inhibitory activity.

Furthermore, studies on imidazo[1,2-c]pyrimidine derivatives have revealed their potential as inhibitors of Syk family kinases, which include spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). nih.gov These kinases are involved in B-cell and T-cell activation, respectively, and their inhibition is a therapeutic strategy for certain autoimmune diseases and B-cell malignancies.

While direct in vitro studies on "1-bromo-5-chloroimidazo[1,5-c]pyrimidine" are not extensively documented in publicly available literature, the established activity of the broader class of imidazo-pyrimidine derivatives suggests that this compound could be a valuable subject for investigation in cancer-related enzyme and kinase inhibition studies. The bromine and chlorine substituents on the core scaffold would significantly influence its electronic and steric properties, potentially leading to novel interactions with target proteins.

Enzyme Inhibition Studies: In Vitro Characterization

The enzymatic inhibitory profile of imidazo[1,5-c]pyrimidine derivatives has been a key area of investigation, revealing their potential to selectively target enzymes involved in various disease processes.

Kinase Inhibitory Spectrum (e.g., CDK2, TRKA, KSP, Aurora-A, BTK, MEK, ACK1, mTORC1, c-Src, IGF-1R)

The kinase inhibitory spectrum of imidazo-pyrimidine derivatives is broad, with specific substitution patterns conferring selectivity for different kinases.

CDK2: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been synthesized and shown to inhibit CDK2/cyclin E activity with micro- to submicromolar potency. nih.gov A co-crystal structure of one such inhibitor with CDK2 revealed its binding mode in the ATP pocket, forming a critical hydrogen bond with the hinge region residue Leu83. nih.gov This provides a structural basis for the further design of selective CDK2 inhibitors based on this scaffold.

Syk Family Kinases: Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of both Syk and ZAP-70 kinases in vitro. nih.gov These findings suggest that the imidazo-pyrimidine core can be optimized to achieve potent and orally effective inhibition of this kinase family.

Aurora Kinases: While direct inhibition of Aurora kinases by imidazo[1,5-c]pyrimidines is not prominently reported, related fused pyrimidine cores like imidazo[1,2-a]pyrazines have been developed as potent Aurora kinase inhibitors. nih.gov This suggests that the broader imidazo-pyrimidine class has the potential to be adapted for Aurora kinase inhibition.

The table below summarizes the in vitro kinase inhibitory activity of representative imidazo-pyrimidine derivatives from the literature.

Compound ClassTarget KinaseActivity (IC₅₀)Reference
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2/cyclin EµM to sub-µM nih.gov
Imidazo[1,2-c]pyrimidinesSykPotent Inhibition nih.gov
Imidazo[1,2-c]pyrimidinesZAP-70Potent Inhibition nih.gov
Imidazo[1,2-a]pyrazinesAurora KinasesPotent Inhibition nih.gov

This table is based on data for related imidazo-pyrimidine scaffolds, as direct data for this compound is limited.

LSD1 Inhibitory Properties

Lysine-specific demethylase 1 (LSD1) is a key epigenetic modifier and a validated target in oncology. A series of triazole-fused pyrimidine derivatives have been developed as highly potent and reversible inhibitors of LSD1. nih.gov The most potent compound in this series exhibited an IC₅₀ value of 49 nM and demonstrated high selectivity for LSD1 over the related monoamine oxidases (MAO-A/B). nih.gov Molecular docking studies indicated that these compounds bind competitively with the H3K4me2 substrate. nih.gov

Although these findings are for a triazole-fused pyrimidine system, the core pyrimidine structure is a shared feature with imidazo[1,5-c]pyrimidines. This suggests that the imidazo[1,5-c]pyrimidine scaffold, including "this compound," could be a promising starting point for the design of novel LSD1 inhibitors. The specific substituents on the imidazo[1,5-c]pyrimidine ring would be expected to modulate the binding affinity and selectivity for LSD1.

Modulation of Other Enzymatic Systems

The imidazo-pyrimidine scaffold has been explored for its activity against various other enzymatic systems. For instance, derivatives of the related imidazo[1,2-a]pyrimidine have shown antibacterial activity, suggesting potential inhibition of essential bacterial enzymes. jst.go.jpnih.gov The versatility of the imidazo-pyrimidine core allows for chemical modifications that can be tailored to target a wide array of enzymes across different therapeutic areas. Further in vitro screening of compounds like "this compound" against a panel of enzymes would be necessary to fully characterize its biological activity profile.

Receptor Modulation Studies: In Vitro Characterization

In addition to enzyme inhibition, imidazo[1,5-c]pyrimidine derivatives have been investigated for their ability to modulate the function of various receptors, particularly those in the central nervous system.

AMPAR/TARP γ-8 Negative Modulatory Activity

A significant finding in the study of imidazo[1,5-c]pyrimidine-related scaffolds is the discovery of pyrazolo[1,5-c]pyrimidines as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.govnih.govlookchem.com TARP γ-8 is highly expressed in the hippocampus, and negative modulation of AMPARs associated with this specific TARP is a promising strategy for the treatment of epilepsy.

Initial high-throughput screening identified an imidazo[1,2-a]pyrazine (B1224502) derivative as a selective γ-8 negative modulator. nih.govnih.govlookchem.com Subsequent optimization and core replacement with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold led to compounds with improved pharmacokinetic properties while maintaining potent and selective γ-8 modulatory activity. nih.govnih.govlookchem.com These compounds were shown to function as non-competitive antagonists.

The table below presents in vitro data for a representative pyrazolo[1,5-c]pyrimidine derivative, which serves as a close structural analog to the imidazo[1,5-c]pyrimidine class.

CompoundTargetAssayActivity (pIC₅₀)Selectivity vs. GluA1/γ-2Reference
JNJ-61432059 (a pyrazolo[1,5-c]pyrimidine)GluA1/γ-8Ca²⁺ flux7.9>100-fold nih.govnih.gov

This table showcases data for a closely related pyrazolo[1,5-c]pyrimidine scaffold to infer the potential activity of imidazo[1,5-c]pyrimidine derivatives.

Given the structural similarity and isosteric relationship between the pyrazolo[1,5-c]pyrimidine and imidazo[1,5-c]pyrimidine cores, it is highly probable that derivatives of the latter, including "this compound," could also exhibit negative modulatory activity at AMPAR/TARP γ-8. The specific halogen substitution pattern of "this compound" would likely influence its potency and selectivity, making it an intriguing candidate for further investigation in this area.

GABAa Receptor Agonist Activity

Currently, there is a lack of specific studies investigating the GABAa receptor agonist activity of imidazo[1,5-c]pyrimidine derivatives. However, research into the structurally isomeric imidazo[1,2-a]pyrimidines has identified them as ligands for the benzodiazepine (B76468) binding site of the GABAa receptor. nih.govresearchgate.net These compounds have been shown to exhibit functional selectivity for the α2 and α3 subtypes over the α1 subtype, a property sought for the development of anxiolytics with a reduced sedative effect. nih.govacs.org Structure-activity relationship (SAR) studies on this related scaffold have focused on optimizing this selectivity. nih.govresearchgate.net For instance, certain modifications have led to the development of compounds that act as antagonists at α1-containing receptors while being partial agonists at α2/α3-containing receptors. researchgate.net

Anti-inflammatory Activity: In Vitro Assessment of Leukocyte Functions

Direct in vitro assessments of the anti-inflammatory activity of imidazo[1,5-c]pyrimidine derivatives on leukocyte functions are not extensively reported. However, studies on the related 1,2,4-triazolo[1,5-c]pyrimidine scaffold have demonstrated strong inhibitory activities against Syk family kinases, which are crucial in B-cell and T-cell activation. nih.govresearchgate.net These compounds also showed significant suppression of IL-2 in cellular assays, indicating potential anti-inflammatory effects. nih.govresearchgate.net The broader class of pyrimidine derivatives is known to exert anti-inflammatory effects by inhibiting key mediators like cyclooxygenase (COX) enzymes. nih.gov

Antioxidant Activity: In Vitro Assays

The antioxidant potential of the imidazo[1,5-c]pyrimidine core has not been specifically detailed. However, various in vitro assays on related pyrimidine-based scaffolds have demonstrated notable antioxidant properties. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, showing potent antioxidant capabilities. nih.gov Similarly, newly synthesized pyrimidine acrylamides have been assessed for their ability to inhibit lipid peroxidation and scavenge free radicals. mdpi.com Studies on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives also report their screening for antioxidant capacity through free radical scavenging methods like ABTS and DPPH assays. researchgate.net

Structure-Activity Relationship (SAR) Derivations

Correlation of Structural Modifications with Observed Biological Potency and Selectivity

While specific SAR studies for this compound are not available, research on related structures provides valuable insights. For pyrimidine derivatives in general, SAR analyses have highlighted that the nature and position of substituents significantly influence their biological activities, including anti-inflammatory and antiproliferative effects. nih.govnih.gov For example, in some series, the presence of electron-releasing groups enhances anti-inflammatory potential. nih.gov In the context of VEGFR-2 inhibition by pyrimidine derivatives, substitutions on the pyrimidine ring and associated aryl groups are critical for potency and selectivity. wikipedia.org

Development of Pharmacophore Models for Imidazo[1,5-c]pyrimidine Derivatives

There are no specific pharmacophore models developed for imidazo[1,5-c]pyrimidine derivatives in the reviewed literature. Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups responsible for a specific biological activity. nih.gov Such models are typically generated based on a set of active compounds and are instrumental in virtual screening campaigns to identify new potential drug candidates. nih.govyoutube.com The development of a pharmacophore model for this specific scaffold would require sufficient biological activity data from a series of related compounds.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Specific in vitro ADME data for this compound is not documented. However, computational and in vitro ADME studies have been performed on related heterocyclic systems. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some imidazo[1,2-a]pyrimidine derivatives have suggested promising drug-like characteristics. nih.gov Studies on pyrazolo[1,5-c]pyrimidine derivatives have shown that core replacements can improve properties like microsomal stability and reduce efflux liabilities. nih.gov Generally, Lipinski's rule of five is often used as a preliminary filter for the drug-likeness and oral bioavailability of new chemical entities, and many pyrimidine derivatives have been designed to adhere to these parameters. mdpi.com

Microsomal Stability Assessments

Microsomal stability assays are a critical in vitro tool in early drug discovery to predict the metabolic clearance of a compound by the liver. These assays measure the rate at which a compound is metabolized by enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes. The key parameters derived from these studies are the half-life (t½) and intrinsic clearance (Clint), which indicate how quickly the compound is likely to be eliminated from the body.

While no specific data for This compound is available, studies on other classes of compounds, such as arylpiperazine derivatives, demonstrate a common workflow for assessing metabolic stability. nih.gov This involves incubating the compound with human liver microsomes and NADPH, followed by quantification of the remaining parent compound over time using liquid chromatography-mass spectrometry (LC-MS). nih.gov Such studies aim to establish a quantitative structure-metabolic stability relationship, which can guide the chemical modification of new drug candidates to improve their metabolic profiles. nih.gov

For the broader class of pyrimidine derivatives, metabolic stability can be highly variable and is influenced by the specific substituents and their positions on the heterocyclic core. For instance, some pyrimidine-based drugs are primarily metabolized by CYP3A4 in the liver. wikipedia.org

Table 1: Representative Microsomal Stability Data for Structurally Related Compound Classes (Illustrative)

Compound ClassKey FindingsReference
Arylpiperazine DerivativesA workflow combining LC-MS and machine learning was developed to predict metabolic half-life. nih.gov
Pyrimidine DerivativesMetabolism is often mediated by CYP3A4, but specific rates are highly structure-dependent. wikipedia.org

Note: This table is for illustrative purposes only, as no direct data for imidazo[1,5-c]pyrimidine derivatives was found.

Efflux Liability Evaluations

Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1), are membrane proteins that actively pump substrates out of cells. This can significantly impact a drug's absorption, distribution, and penetration into target tissues, including the brain. In vitro and in silico models are used to determine if a compound is a substrate or inhibitor of these transporters.

No experimental data on the efflux liability of This compound or other imidazo[1,5-c]pyrimidine derivatives were identified. However, research on the structurally related imidazo[1,2-a]pyrimidine scaffold provides some predictive insights. In silico studies on a series of imidazo[1,2-a]pyrimidine derivatives predicted that many of them would be both substrates and inhibitors of P-glycoprotein.

Furthermore, studies on other nitrogen-containing heterocyclic compounds, such as imidazoquinolines, have experimentally confirmed that they can be P-gp substrates. nih.gov These studies utilize ATPase assays with purified P-gp-expressing membrane vesicles and cellular transport assays to quantify the extent of efflux. nih.gov The findings indicate that susceptibility to P-gp efflux can be highly dependent on the specific substitutions on the heterocyclic core. nih.gov For example, the Bcr-Abl tyrosine kinase inhibitor nilotinib, a phenylamino-pyrimidine derivative, was found not to be a substrate for the P-glycoprotein pump, unlike the structurally related imatinib. wikipedia.org

Table 2: Predicted and Experimental Efflux Properties of Related Heterocyclic Compounds (Illustrative)

Compound/ClassAssay TypeFindingReference
Imidazo[1,2-a]pyrimidine derivativesIn silico predictionPredicted to be P-glycoprotein substrates and inhibitors.
ImidazoquinolinesIn vitro ATPase assayConfirmed as P-glycoprotein substrates with variable affinity. nih.gov
NilotinibNot specifiedNot a substrate for the P-glycoprotein pump. wikipedia.org

Note: This table is for illustrative purposes only, as no direct data for imidazo[1,5-c]pyrimidine derivatives was found.

Future Research Directions and Translational Potential of 1 Bromo 5 Chloroimidazo 1,5 C Pyrimidine

Exploration of Uncharted Synthetic Routes and Methodologies

The synthesis of the imidazo[1,5-c]pyrimidine (B12980393) ring system is a key area for future exploration. While methods for related scaffolds like imidazo[1,2-a]pyrimidines are more established, the [1,5-c] isomer presents unique challenges and opportunities. lookchem.comrsc.org Future research could focus on developing novel, efficient, and regioselective synthetic strategies for 1-bromo-5-chloroimidazo[1,5-c]pyrimidine.

One potential avenue involves the cyclodehydration of 6-(acylaminomethyl)uracil derivatives. lookchem.com A hypothetical synthetic pathway could start from a suitably substituted pyrimidine (B1678525) precursor, such as 6-aminomethyluracil. lookchem.com Subsequent halogenation and cyclization steps would be crucial. For instance, a multi-step synthesis could be envisioned as outlined below:

Hypothetical Synthetic Scheme:

Starting Material: 6-aminomethyluracil.

Acylation: Reaction with an appropriate acyl chloride to introduce a side chain that facilitates cyclization.

Halogenation: Introduction of chlorine and bromine at the desired positions on the pyrimidine ring. This might involve electrophilic halogenation reagents.

Cyclodehydration: A key step, potentially using phosphorus oxychloride, to form the fused imidazole (B134444) ring, leading to the this compound core. lookchem.com

Research in this area should also explore green chemistry principles, such as the use of microwave-assisted synthesis or novel catalytic systems to improve yields and reduce environmental impact. mdpi.com The development of one-pot synthesis protocols would also be a significant advancement, streamlining the production of this and related compounds. dergipark.org.tr

Design and Synthesis of Novel Derivates with Enhanced Biological Activity or Specificity

The this compound scaffold is ripe for derivatization to explore structure-activity relationships (SAR). The presence of two halogen atoms at distinct positions (1 and 5) offers versatile handles for chemical modification, primarily through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. nih.gov

Future synthetic campaigns should aim to create libraries of derivatives by systematically modifying these positions. For example, the bromine at position 1 could be substituted with various aryl, heteroaryl, or alkyl groups, while the chlorine at position 5 could be replaced with different amines or alkoxy groups.

Table 1: Hypothetical Derivatives and Their Potential Biological Targets (Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on the known activities of the broader imidazopyrimidine class of compounds. Specific experimental validation is required.)

Derivative NameModification at Position 1 (Bromo)Modification at Position 5 (Chloro)Potential Biological Target
Compound A PhenylMorpholineProtein Kinases (e.g., Syk, ZAP-70) nih.gov
Compound B PyridinylPiperazineWnt/β-catenin pathway nih.gov
Compound C ThienylAnilineAntimicrobial targets mdpi.com
Compound D CyclopropylMethoxyAMPA Receptors nih.gov

These modifications would allow for a detailed exploration of the SAR, potentially leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles for specific biological targets. nih.gov

Advanced In Vitro and In Silico Mechanistic Studies

To unlock the therapeutic potential of this compound and its derivatives, a deep understanding of their mechanism of action is essential. Future research should employ a combination of advanced in vitro and in silico techniques.

In Vitro Studies: Initial screening of a library of derivatives against a panel of disease-relevant targets, such as protein kinases, proteases, or G-protein coupled receptors, would be a critical first step. Imidazopyrimidine scaffolds have shown promise as inhibitors of various kinases, including spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70-kDa (ZAP-70). nih.gov Therefore, kinase inhibition assays would be a logical starting point. Cellular assays using relevant cancer cell lines or immune cells could then validate the on-target activity and provide insights into the biological consequences of target inhibition. nih.gov

In Silico Studies: Computational methods can significantly accelerate the drug discovery process. Molecular docking studies can predict the binding modes of these compounds within the active sites of potential protein targets, helping to rationalize observed SAR and guide the design of new derivatives. nih.govnih.gov Molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interactions, assessing the stability of the complex over time. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to assess the drug-likeness of the synthesized compounds at an early stage, prioritizing those with more favorable profiles. nih.gov

Table 2: Proposed In Vitro and In Silico Studies (Disclaimer: This table outlines a proposed research plan. The feasibility and outcomes are subject to experimental investigation.)

Study TypeMethodologyObjective
In Vitro Kinase Inhibition Assays (e.g., TR-FRET, AlphaLISA)To identify specific kinase targets and determine inhibitory potency (IC50).
Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo)To assess the antiproliferative effects on various cancer cell lines.
Western BlottingTo measure the modulation of downstream signaling pathways.
In Silico Molecular DockingTo predict binding poses and key interactions with target proteins. nih.gov
Molecular Dynamics (MD) SimulationsTo evaluate the stability of ligand-protein complexes. nih.gov
ADMET PredictionTo forecast pharmacokinetic and toxicity properties. nih.gov

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that can be used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.govtandfonline.com The development of high-quality chemical probes is crucial for understanding protein function and validating new drug targets. nih.gov this compound, with its reactive halogen substituents, is an excellent candidate for development into a chemical probe.

The bromine and chlorine atoms can serve as points for the attachment of reporter tags, such as fluorophores or biotin (B1667282), or for the introduction of photoreactive groups for covalent labeling of the target protein. youtube.com For example, one of the halogens could be replaced with a linker attached to a biotin molecule, which would allow for the affinity-based purification and identification of the target protein from cell lysates. youtube.com

The development of a potent and selective inhibitor from this scaffold could provide a valuable tool for interrogating the biological roles of its target protein in health and disease. mskcc.orgproquest.com This involves demonstrating on-target engagement in cellular models and ensuring high selectivity across the proteome. nih.gov

Potential as a Privileged Scaffold for Drug Discovery and Development

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The imidazopyrimidine core is increasingly being recognized as such a scaffold. rsc.orgnih.gov Derivatives of imidazopyrimidines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govnih.gov

The this compound structure, with its fused imidazole and pyrimidine rings, mimics the purine (B94841) bases of DNA and RNA, suggesting it could interact with a wide range of biological targets that recognize purine-like structures, such as kinases and polymerases. nih.gov The inherent structural rigidity and defined three-dimensional shape of the fused ring system, combined with the opportunities for diverse functionalization, make it an attractive starting point for the development of new drugs. rsc.orgresearchgate.net The ongoing interest and investment in exploring the therapeutic potential of imidazopyrimidine compounds underscore their important role in the future of drug discovery. rsc.org

Q & A

Basic: What are the common synthetic routes for preparing 1-bromo-5-chloroimidazo[1,5-c]pyrimidine?

The synthesis typically involves halogenation of the imidazo[1,5-c]pyrimidine core. A two-step approach is often employed:

Core Construction : Condensation of substituted pyrimidine precursors with imidazole derivatives under acidic or basic conditions.

Halogenation : Sequential or simultaneous bromination and chlorination using agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} and POCl3\text{POCl}_3, respectively. For regioselective halogenation, directing groups (e.g., amino or nitro) may be introduced to control substitution positions .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) to optimize halogen stoichiometry and avoid over-substitution.

Basic: How is this compound purified after synthesis?

Common purification methods include:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate halogenated byproducts.
  • Recrystallization : Employ solvents like ethanol or dichloromethane/hexane mixtures. Purity is confirmed by NMR (1H^1\text{H}, 13C^{13}\text{C}) and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are used for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substitution patterns (e.g., downfield shifts for aromatic bromine/chlorine).
  • Mass Spectrometry : HRMS confirms molecular weight and isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br} doublet).
  • IR Spectroscopy : Detects functional groups (e.g., C-Br stretching at ~500–600 cm1^{-1}) .

Advanced: How does the compound participate in cross-coupling reactions?

The bromine and chlorine substituents act as handles for Suzuki-Miyaura (C–C bond formation) or Buchwald-Hartwig (C–N bond formation) couplings. For example:

  • Palladium Catalysis : Replace bromine with aryl/heteroaryl groups using Pd(PPh3_3)4_4 and boronic acids.
  • Copper-Mediated Coupling : Chlorine can undergo Ullmann-type coupling with amines under CuI catalysis .
    Key Consideration : Chlorine’s lower reactivity compared to bromine may require higher temperatures or microwave assistance .

Basic: What safety protocols are critical when handling this compound?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition risks. Halogenated heterocycles may release toxic gases (e.g., HBr, HCl) at high temperatures.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

Advanced: How is this compound applied in medicinal chemistry research?

It serves as a precursor for kinase inhibitors or antiviral agents. For example:

  • Scaffold Modification : Introduce pharmacophores via cross-coupling to target enzymes like EGFR or CDK2.
  • Bioisosterism : Replace bromine/chlorine with trifluoromethyl or alkynyl groups to optimize pharmacokinetics .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Contradictions may arise from:

  • Tautomerism : Imidazo[1,5-c]pyrimidine derivatives can exhibit keto-enol tautomerism, altering NMR signals.
  • Residual Solvents : Use deuterated solvents and ensure complete drying.
    Resolution : Perform 2D NMR (e.g., COSY, HSQC) or X-ray crystallography to confirm structure .

Advanced: What mechanistic insights exist for halogen displacement reactions?

  • Nucleophilic Aromatic Substitution (SNAr) : Chlorine undergoes SNAr more readily than bromine in electron-deficient rings.
  • Radical Pathways : Bromine may participate in light-induced radical coupling.
    Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to differentiate mechanisms .

Advanced: How can Design of Experiments (DoE) optimize reaction yields?

  • Variables : Test catalyst loading, temperature, and solvent polarity using factorial designs.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
    Case Study : A DoE approach reduced byproduct formation in a palladium-catalyzed coupling by 40% .

Basic: What solvents enhance reactivity in nucleophilic substitutions?

  • Polar Aprotic Solvents : DMF or DMSO stabilize transition states via dipole interactions.
  • Additives : Use KI to solubilize chloride ions in SNAr reactions .

Advanced: How is computational modeling used to predict reactivity?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
    Application : DFT predicted bromine as the preferred site for cross-coupling in a related imidazopyrimidine .

Advanced: How to troubleshoot low yields in coupling reactions?

  • Catalyst Deactivation : Ensure anhydrous conditions; Pd catalysts degrade with moisture.
  • Steric Hindrance : Use bulky ligands (e.g., XPhos) to improve accessibility.
  • Alternative Halogens : Replace chlorine with more reactive iodine if coupling fails .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.